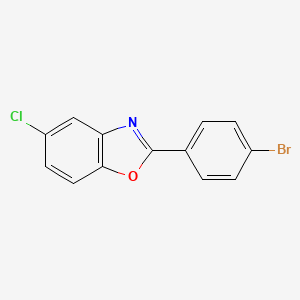

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole

Description

Contextual Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Biology and Materials Science

The benzoxazole core, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the development of novel chemical entities. globalresearchonline.netwikipedia.org Its rigid, planar structure and aromaticity provide a stable framework that can be readily functionalized, allowing for the fine-tuning of its chemical and physical properties. wikipedia.org This versatility has made the benzoxazole scaffold a subject of intense research across multiple scientific disciplines.

Historical and Contemporary Relevance in Medicinal Chemistry

Historically and into the present day, benzoxazole derivatives are vital pharmacophores in medicinal chemistry. researchgate.net Their structural similarity to naturally occurring nucleotides enables them to interact with various biopolymers, leading to a wide spectrum of pharmacological activities. chemistryjournal.net Natural and synthetic benzoxazoles have demonstrated a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and analgesic properties. globalresearchonline.netresearchgate.netchemistryjournal.netnih.gov This broad bioactivity has led to the incorporation of the benzoxazole nucleus into numerous pharmaceutical agents and has cemented its status as a highly exploited heterocycle in drug discovery. nih.govresearchgate.net The ongoing development of novel benzoxazole-containing compounds continues to be a major focus for medicinal chemists aiming to address a wide range of diseases. nih.gov

Emerging Roles in Agrochemical Development

Beyond medicine, the benzoxazole scaffold is gaining prominence in the field of agrochemicals. mdpi.comnih.gov Derivatives have shown significant potential as antibacterial, antiviral, fungicidal, herbicidal, and insecticidal agents. mdpi.comnih.govresearchgate.net The stability of the benzoxazole structure and the ease with which it can be modified make it an attractive platform for the discovery of new pesticides and crop protection agents. mdpi.com As the need for novel agrochemicals with unique mechanisms of action grows, research into benzoxazole-based compounds is expected to expand, offering new solutions for managing plant diseases and pests. researchgate.net

Broader Scientific Applications beyond Life Sciences (e.g., Fluorescent Probes, Dyes)

The unique photophysical properties of benzoxazole derivatives have opened up applications in materials science. researchgate.net Many of these compounds exhibit strong fluorescence, making them suitable for use as fluorescent probes, optical brighteners in detergents, and dyes for various applications, including dye lasers. globalresearchonline.netwikipedia.orgbiotech-asia.org Their ability to emit light in the solid state, a phenomenon known as aggregation-induced emission (AIE), is of particular interest for the development of advanced materials. rsc.org The photostability and tunable emission spectra of benzoxazoles make them valuable tools for bioimaging and as components in organic electronic materials. diva-portal.org

Structural Characteristics and Chemical Reactivity of Halogenated Benzoxazoles

The introduction of halogen atoms onto the benzoxazole scaffold significantly influences the molecule's physicochemical properties and reactivity. In 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, the presence of chlorine on the benzoxazole ring system and bromine on the 2-phenyl substituent are key structural features.

Halogens, being electronegative, act as electron-withdrawing groups, which can affect the electron density of the entire heterocyclic system. globalresearchonline.net This electronic influence can modulate the molecule's lipophilicity, membrane permeability, and binding interactions with biological targets. mdpi.com For instance, the presence of a 5-chloro substituent has been shown to affect the inhibitory activity of certain benzoxazole derivatives.

The reactivity of the benzoxazole core is also impacted by halogenation. The C-X (where X is Cl or Br) bond provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the further elaboration of the molecular structure, enabling the synthesis of complex derivatives. The presence of halogens can also direct the regioselectivity of further electrophilic substitution reactions on the aromatic rings. Furthermore, the carbon-halogen bond can undergo photochemical reactions, such as photodehalogenation, depending on the nature of the halogen and the reaction conditions. acs.org

The expected spectral characteristics for a di-halogenated compound like this compound can be inferred from related structures.

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons on the benzoxazole ring would appear as multiplets or doublets in the δ 7.3–7.8 ppm range. Protons on the bromophenyl ring would likely appear as two distinct doublets (an AA'BB' system) in the δ 7.6–8.2 ppm range. |

| ¹³C NMR | Signals for the carbon atoms of the benzoxazole core would be expected in the δ 110–165 ppm range. The carbon bearing the bromine atom would appear around δ 125 ppm, while the carbon attached to the benzoxazole nitrogen would be significantly downfield. |

| IR Spectroscopy | Characteristic stretching vibrations for C=N (around 1610-1650 cm⁻¹), aromatic C=C, and C-O-C bonds would be present. C-Cl and C-Br stretching bands would appear in the fingerprint region (typically below 800 cm⁻¹). nih.gov |

| Mass Spectrometry | The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) isotopes. |

Research Rationale and Scope for this compound

The rationale for the targeted synthesis and investigation of this compound is built upon the established significance of the benzoxazole scaffold and the profound influence of halogen substituents. The combination of a 5-chloro group on the core and a 4-bromophenyl group at the 2-position creates a unique electronic and steric profile.

The primary research goals for this compound would be:

Synthesis and Characterization: To develop an efficient synthetic route, likely involving the condensation of 4-chloro-2-aminophenol with 4-bromobenzaldehyde (B125591) or a related precursor, and to fully characterize the resulting molecule using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.

Physicochemical Profiling: To determine key properties such as melting point, solubility, and photophysical characteristics (absorption and emission spectra, quantum yield) to assess its potential in materials science.

Biological Screening: To evaluate the compound's bioactivity across a range of assays. Given the known activities of related compounds, this molecule would be a prime candidate for screening as an anticancer, antimicrobial, or antifungal agent. The table below summarizes the established biological activities of various halogenated benzoxazoles, providing a strong basis for such screening.

| Compound Type | Reported Biological Activity |

|---|---|

| 5-Chloro-2-substituted benzoxazoles | Anti-inflammatory, Analgesic chemistryjournal.net |

| 2-(Halophenyl)benzoxazoles | Anticancer, Antimicrobial nih.gov |

| Various chlorinated benzoxazoles | Antifungal, Herbicidal biotech-asia.org |

| Bromo-substituted benzoxazoles | Antimicrobial nih.gov |

The scope of research on this compound is, therefore, foundational. It involves the creation and characterization of a novel chemical entity to explore the synergistic or unique effects of its specific di-halogenation pattern. The findings would contribute valuable structure-activity relationship (SAR) data to the broader field of benzoxazole chemistry and could identify a lead compound for further optimization in medicinal, agrochemical, or materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHRDAGIDJZPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358227 | |

| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122351-86-4 | |

| Record name | 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl 5 Chloro 1,3 Benzoxazole and Analogues

Classical and Contemporary Approaches to Benzoxazole (B165842) Nucleus Formation

The formation of the benzoxazole core is the cornerstone of synthesizing 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole. Over the years, synthetic strategies have evolved from traditional condensation reactions to highly sophisticated transition metal-catalyzed processes and efficient one-pot methodologies.

Condensation Reactions of Substituted 2-Aminophenols with Carboxylic Acids or Acid Derivatives

The most classical and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a substituted 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acid chlorides or esters. rsc.orgmdpi.com To synthesize the target compound, this would involve the reaction of 2-amino-4-chlorophenol (B47367) with 4-bromobenzoic acid or one of its activated forms.

These reactions are typically promoted by strong acids (e.g., polyphosphoric acid, methanesulfonic acid) or require high temperatures to drive the dehydration and cyclization steps. nih.govresearchgate.net For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids, with the reaction proceeding through an in situ generated acid chloride intermediate. nih.govresearchgate.net The reaction conditions are generally compatible with a range of functional groups, including chloro and bromo substituents. nih.govresearchgate.net Other variations involve the use of reagents like Dess-Martin periodinane or Lawesson's reagent, often under microwave irradiation, to facilitate the cyclocondensation.

While robust and versatile, these classical methods often suffer from drawbacks such as harsh reaction conditions, the use of corrosive acids, and the generation of stoichiometric waste, prompting the development of more modern and milder alternatives.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazoles are no exception. mdpi.com Palladium- and copper-based catalytic systems are particularly prominent, enabling novel bond formations and cyclization pathways under milder conditions.

Copper-Catalyzed Synthesis: Copper catalysts are widely used for intramolecular C-O bond formation, a key step in benzoxazole synthesis. One common approach involves the intramolecular cyclization of ortho-haloanilides. For example, a copper(I) iodide (CuI) catalyst, often in combination with a ligand like 1,10-phenanthroline, can effectively catalyze the cyclization of N-(2-halophenyl)amides to form the benzoxazole ring. organic-chemistry.orgbeilstein-journals.org This strategy allows for the construction of the benzoxazole core from readily available starting materials. Another innovative copper-catalyzed route involves the tandem cyclization of 2-halophenols with amidines, which avoids the need for oxidants or strong acids. ajchem-a.com Copper(II) oxide nanoparticles have also been utilized as a heterogeneous, recyclable catalyst for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to yield benzoxazoles. mdpi.com

| Catalyst System | Reactants | Key Features |

| CuI / 1,10-phenanthroline | ortho-Haloanilides | Believed to proceed via a Cu(I)/Cu(III) catalytic cycle. beilstein-journals.org |

| CuCl (ligand-free) | 2-Halophenols and Amidines | Simple, efficient, and avoids oxidants. ajchem-a.com |

| CuO nanoparticles | o-Bromoaryl derivatives | Heterogeneous, recyclable, and ligand-free. mdpi.com |

| Cu(acac)₂ / 1,10-Phen | Inactive 2-chloroanilides | Green and efficient method for intramolecular O-arylation. organic-chemistry.org |

Palladium-Catalyzed C-H Arylation: Palladium catalysis has enabled the direct functionalization of the benzoxazole C-H bond at the 2-position, offering an alternative to classical condensation methods. This C-H activation/arylation strategy allows for the introduction of the 4-bromophenyl group directly onto a pre-formed 5-chlorobenzoxazole (B107618) core. rsc.org The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide (e.g., 1-bromo-4-iodobenzene) or its equivalent. elsevierpure.com For instance, palladium-catalyzed desulfitative C-arylation using arene sulfonyl chlorides represents a practical alternative for synthesizing 2-aryl benzoxazoles. rsc.org Another approach involves the regioselective C-H bond arylation at the C7 position of the benzoxazole ring, demonstrating the versatility of palladium catalysis in functionalizing different positions of the heterocycle. jocpr.com

Multicomponent and One-Pot Strategies

To improve process efficiency, reduce waste, and simplify synthetic procedures, multicomponent reactions (MCRs) and one-pot syntheses have become highly attractive. beilstein-journals.org These strategies combine several reaction steps into a single operation without the isolation of intermediates, saving time, solvents, and reagents.

Several one-pot methods for benzoxazole synthesis have been developed. A notable example is the direct synthesis from carboxylic acids and 2-aminophenol using a catalyst like methanesulfonic acid, which facilitates both the activation of the carboxylic acid and the subsequent cyclization. nih.govresearchgate.net Another approach involves a triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides in the presence of 2-aminophenols, affording 2-arylbenzoxazoles in a single step under mild conditions. beilstein-journals.orgvulcanchem.com

More complex MCRs have also been designed. For instance, an Fe(III)-salen complex has been shown to catalyze a one-pot, three-component reaction between catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and aldehydes to furnish benzoxazole derivatives under mild conditions. This method provides an alternative to using pre-functionalized 2-aminophenols. Similarly, copper complexes have been used to catalyze the multicomponent synthesis of benzoxazoles from catechols, ammonium acetate, and aldehydes, proceeding through a proposed phenoxyl radical mechanism.

Sustainable and Green Chemistry Paradigms in Benzoxazole Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of benzoxazoles. This includes the use of alternative energy sources and solvent-free reaction conditions.

Microwave and Ultrasound-Assisted Synthesis Protocols

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating. The direct coupling of microwave energy with the reactant molecules allows for rapid and uniform heating. The synthesis of benzoxazoles via the condensation of 2-aminophenols with carboxylic acids or aldehydes is particularly well-suited for microwave assistance, often proceeding rapidly under solvent-free conditions. For example, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions provides a versatile route to benzoxazoles. beilstein-journals.org The use of deep eutectic solvents (DESs) as catalysts under microwave irradiation further enhances the green credentials of these syntheses.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another non-conventional energy source that can promote chemical reactions. The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure zones, which can accelerate reaction rates. The synthesis of benzoxazoles from 2-aminophenols and aldehydes has been successfully achieved using ultrasound irradiation, often under solvent-free conditions with a recyclable catalyst, such as a magnetic nanoparticle-supported Lewis acidic ionic liquid. This method offers advantages of mild conditions, fast reaction rates (often under 30 minutes), and adherence to green chemistry principles.

| Green Technique | Typical Reactants | Key Advantages |

| Microwave Irradiation | 2-Aminophenols, Carboxylic Acids/Aldehydes | Rapid heating, reduced reaction times, higher yields, often solvent-free. |

| Ultrasound Sonication | 2-Aminophenols, Aldehydes | Accelerated reaction rates, mild conditions, can be performed solvent-free. |

Mechanochemical Reaction Environments

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), represents an ultimate green chemistry approach by often eliminating the need for bulk solvents. researchgate.net This technique is gaining traction for the synthesis of heterocyclic compounds.

The synthesis of benzoxazole derivatives has been effectively demonstrated using mechanochemical methods. For instance, the condensation of 2-aminophenols with substituted benzaldehydes can be carried out by grinding the reactants in a mortar and pestle or using a ball mill, sometimes with a catalytic amount of a solid-state catalyst. mdpi.com One study reported the use of strontium carbonate nanoparticles as a catalyst for the synthesis of benzoxazoles via a grindstone method at room temperature, achieving high yields in short reaction times under solvent-free conditions. mdpi.com Another report detailed a convenient solvent-free method for synthesizing benzoxazoles and related heterocycles using recyclable ZnO nanoparticles in a ball mill, a process that is efficient even on a multi-gram scale. nih.gov These solvent-free, energy-efficient mechanochemical methods provide an environmentally benign alternative to traditional solution-phase syntheses. researchgate.net

Deep Eutectic Solvents and Ionic Liquid Catalysis

The synthesis of 2-arylbenzoxazoles has seen significant advancements through the application of green chemistry principles, with deep eutectic solvents (DESs) and ionic liquids (ILs) emerging as promising catalysts and reaction media. These solvents offer advantages such as low vapor pressure, high thermal stability, and recyclability.

Ionic liquids, particularly those with Brønsted acidity, have been effectively utilized as catalysts for the synthesis of benzoxazoles. For instance, a Brønsted acidic ionic liquid gel has been employed as a heterogeneous catalyst for the solvent-free synthesis of benzoxazole derivatives, demonstrating high yields and catalyst reusability for up to five runs without significant loss of activity. nih.gov The reaction typically involves the condensation of an o-aminophenol with an aldehyde at elevated temperatures. nih.gov Magnetic ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]), have also proven to be efficient catalysts in the one-pot condensation of o-aminophenols with aromatic aldehydes. orientjchem.org The catalytic activity of these ionic liquids is often attributed to a synergistic effect between the cation and the anion. orientjchem.org

Deep eutectic solvents, formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (like urea), provide a green and efficient medium for organic reactions. google.com For example, a DES composed of choline chloride and urea (B33335) has been used for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a related heterocyclic system. This method offers simple operation, short reaction times, and recyclability of the solvent. google.com Similarly, a protocatechuic acid-based DES has been developed and used as a catalyst for the synthesis of tetrasubstituted imidazoles, highlighting the versatility of DESs in facilitating multicomponent reactions with high yields and short reaction times. nih.gov

The use of ionic liquids can also extend to direct functionalization reactions. A facile and green method for the direct oxidative amination of benzoxazoles has been developed using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a recyclable catalyst. nih.govresearchgate.net

Table 1: Examples of Ionic Liquids and Deep Eutectic Solvents in Heterocycle Synthesis

| Catalyst/Solvent | Reactants | Product | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 2-Arylbenzoxazoles | Solvent-free, 130°C | High | nih.gov |

| [bmim][FeCl4] | o-Aminophenol, Aromatic Aldehydes | 2-Arylbenzimidazoles, 2-Arylbenzothiazoles | One-pot condensation | High | orientjchem.org |

| Choline chloride/Urea (DES) | Carboxylic acid, Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | 80°C | High | google.com |

| Protocatechuic acid-based DES | Phenanthrene-9,10-dione, Aromatic amine, Aromatic aldehyde, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | Multicomponent reaction | High | nih.gov |

Catalysis with Nanocatalysts

Nanocatalysts have gained significant attention in the synthesis of benzoxazole derivatives due to their high surface area, ease of separation, and reusability, aligning with the principles of green chemistry. researchgate.netresearchgate.net Various nanocatalysts have been developed and successfully employed for the synthesis of 2-arylbenzoxazoles, often through the condensation reaction of o-aminophenols with aldehydes. rsc.org

Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. ajchem-a.com For instance, Fe3O4@SiO2-SO3H nanoparticles have been used as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of 2-arylbenzoxazoles at 50°C. ajchem-a.comajchem-a.com This method offers several benefits, including reduced reaction times, high efficiency, and environmental friendliness. ajchem-a.com Copper ferrite (B1171679) nanoparticles have also been utilized in a sustainable synthesis of benzoxazoles and can be magnetically recovered and reused multiple times without a significant drop in catalytic activity. organic-chemistry.org

Other nanocatalyst systems include:

Copper(II) oxide nanoparticles: Used for the intramolecular cyclization of o-bromoaryl derivatives in DMSO under air, providing a ligand-free synthesis of various benzazoles. organic-chemistry.org

Fe3O4@MWCNT nanocomposite: A simple, inexpensive, and stable catalyst for the synthesis of phenyl-pyrazolo-quinolinone scaffolds with high yields and selectivity. researchgate.net

Amino-glucose-functionalized, silica-coated NiFe2O4 nanoparticles: Employed for the eco-friendly, solvent-free synthesis of benzoxazoles. mdpi.com

Iron(III)-porphyrin complex nanostructure: Catalyzes the formation of benzoxazole derivatives at room temperature under air through a sequence of oxidation, condensation, cyclization, and aromatization. researchgate.net

The proposed mechanism for nanocatalyst-mediated benzoxazole synthesis often involves the activation of the aldehyde by the nanocatalyst, followed by reaction with the o-aminophenol to form an imine intermediate. This intermediate then undergoes intramolecular cyclization to yield the final benzoxazole product. mdpi.com

Table 2: Performance of Various Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Reaction Type | Key Advantages | Ref |

|---|---|---|---|

| Fe3O4@SiO2-SO3H | Condensation of o-aminophenol and aldehydes | Solvent-free, reusable, rapid, high efficiency | ajchem-a.comajchem-a.com |

| Copper(II) ferrite nanoparticles | Cyclization of N-(2-halophenyl)benzamides | Magnetically recoverable, reusable (7 times) | organic-chemistry.org |

| Copper(II) oxide nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | Ligand-free, heterogeneous, recoverable | organic-chemistry.org |

| Fe3O4@MWCNT nanocomposite | Knoevenagel–Michael reaction | Simple preparation, high stability, reusable (7 cycles) | researchgate.net |

| Amino-glucose-functionalized NiFe2O4@SiO2 | Condensation of o-aminophenol and aldehydes | Solvent-free, eco-friendly | mdpi.com |

Regioselective Functionalization and Derivatization Strategies for this compound

Strategies for Halogen Introduction and Modification

The introduction and modification of halogen atoms on the benzoxazole scaffold are crucial for tuning the molecule's physicochemical and biological properties. Regioselective halogenation of 2-arylbenzoxazoles can be achieved through transition metal-catalyzed C-H activation. For instance, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] ajchem-a.comnih.govoxazin-2-ones, a related heterocyclic system, has been demonstrated using N-halosuccinimides as the halogen source. rsc.orgsemanticscholar.org This method often utilizes a directing group, such as the nitrogen atom within the heterocyclic ring, to achieve regioselectivity. rsc.org

Iron(III)-catalyzed bromination of N-arylbenzamides followed by copper(I)-catalyzed O-cyclization offers a one-pot regioselective method for preparing 2-arylbenzoxazoles. researchgate.net In this approach, bromination occurs on the aryl ring of the N-arylbenzamide precursor before the cyclization to form the benzoxazole ring. researchgate.net

Mechanistic studies suggest that palladium-catalyzed halogenation can proceed through a Pd(II)/Pd(IV) catalytic cycle, involving C-H activation to form a cyclopalladated intermediate, followed by oxidative addition of the halogenating agent and reductive elimination to yield the halogenated product. semanticscholar.org

Phenyl Ring Derivatization via Cross-Coupling Reactions (e.g., Suzuki Reaction)

The bromine atom on the 4-bromophenyl group of this compound serves as a versatile handle for further derivatization through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. organic-chemistry.orgresearchgate.net

The general mechanism of the Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org

This methodology has been widely applied to synthesize a variety of biaryl compounds. For instance, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) has been successfully coupled with various thiophene-, furan-, pyridine-, and benzene-containing boronic acids to create new conjugated hybrids. researchgate.net The reaction conditions for Suzuki couplings have been extensively optimized, with various palladium catalysts, ligands, and bases being employed to achieve high yields and broad substrate scope. organic-chemistry.orgnih.gov Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of O-aryl carbamates and sulfamates have also been developed, expanding the range of electrophilic partners for this transformation. nih.gov

Mechanistic Investigations of Synthesis Pathways (e.g., Aerobic Oxidation)

The synthesis of 2-arylbenzoxazoles often proceeds through an oxidative cyclization of a Schiff base intermediate, which is formed from the condensation of an o-aminophenol and an aldehyde. Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, represents a green and atom-economical approach.

Mechanistic studies, including density functional theory (DFT) calculations, have been conducted to elucidate the pathways of these reactions. For the cyanide-catalyzed aerobic oxidation of 2-aminophenol and benzaldehyde, it was found that the reaction proceeds through a stepwise oxidative dehydrogenation and cyclization, rather than a direct cyclization. nih.gov The cyanide anion assists in the aerobic dehydrogenation, and this pathway is thermodynamically more favorable than the direct cyclization. nih.gov

Copper-catalyzed aerobic oxidation is another common method. figshare.com In some cases, the mechanism is proposed to involve a copper-catalyzed/amine-induced ring opening of the benzoxazole followed by recyclization. figshare.com

The general mechanism for the formation of 2-arylbenzoxazoles from o-aminophenols and aldehydes typically involves the following steps:

Formation of a Schiff base (imine) intermediate through the condensation of the amino group of the o-aminophenol with the carbonyl group of the aldehyde.

Intramolecular cyclization of the Schiff base, where the hydroxyl group attacks the imine carbon.

Oxidation (dehydrogenation) of the resulting benzoxazoline intermediate to form the aromatic benzoxazole ring. rsc.org

This final oxidation step can be facilitated by various oxidants or catalysts, including air (aerobic oxidation).

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 4 Bromophenyl 5 Chloro 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and electronic environment of the structure can be established.

The ¹H NMR spectrum of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is expected to exhibit distinct signals corresponding to the protons on the two aromatic systems: the 5-chlorobenzoxazole (B107618) moiety and the 4-bromophenyl ring.

The 5-chlorobenzoxazole ring contains three aromatic protons. Based on the analysis of analogous structures, the proton at position 4 (adjacent to the chlorine) would likely appear as a doublet, while the protons at positions 6 and 7 would also form a distinct pattern, likely a doublet and a doublet of doublets, respectively. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the fused oxazole (B20620) ring.

The 4-bromophenyl ring presents a more symmetrical system. The four protons on this ring are chemically equivalent in pairs, creating an AA'BB' spin system that typically appears as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the bromine atom would have a different chemical shift from the protons meta to it. For example, in similar 4-bromophenyl structures, these signals are often observed around δ 7.70 ppm. mdpi.com

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

|---|---|---|---|

| ~8.1-8.2 | d | ~8.5 | 2H, Bromophenyl ring (ortho to benzoxazole) |

| ~7.7-7.8 | d | ~8.5 | 2H, Bromophenyl ring (meta to benzoxazole) |

| ~7.75 | d | ~2.0 | 1H, Benzoxazole (B165842) H-4 |

| ~7.65 | d | ~8.6 | 1H, Benzoxazole H-7 |

| ~7.40 | dd | ~8.6, 2.0 | 1H, Benzoxazole H-6 |

Note: The predicted data is based on theoretical principles and analysis of similar compounds, such as 5-Chloro-2-(4-methoxyphenyl)benzoxazole. rsc.org

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, as the molecule lacks internal symmetry that would make carbons chemically equivalent.

The signals can be assigned to the carbons of the 5-chlorobenzoxazole system and the 4-bromophenyl ring.

Benzoxazole Carbons : Nine signals are expected. The carbon at position 2 (C=N) is typically the most deshielded, appearing significantly downfield (δ > 160 ppm). The carbons directly bonded to the heteroatoms (oxygen and nitrogen) and the chlorine atom will also have characteristic chemical shifts. Data from the analog 5-Chloro-2-(4-methoxyphenyl)benzoxazole shows the C2 carbon at δ 165.5 ppm and other aromatic carbons between δ 112 and 151 ppm. rsc.org

Bromophenyl Carbons : Four signals are expected. The ipso-carbon attached to the benzoxazole ring, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the ipso-carbon bearing the bromine atom. The carbon attached to bromine typically appears around δ 125-128 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~164-166 | Benzoxazole C-2 (C=N) |

| ~150-152 | Benzoxazole C-7a (C-O) |

| ~144-146 | Benzoxazole C-3a (C-N) |

| ~132-133 | Bromophenyl (ortho to benzoxazole) |

| ~130-131 | Bromophenyl (meta to benzoxazole) |

| ~128-130 | Benzoxazole C-5 (C-Cl) |

| ~127-129 | Bromophenyl (ipso- to benzoxazole) |

| ~126-128 | Bromophenyl (ipso- to Br) |

| ~125-127 | Benzoxazole C-6 |

| ~120-122 | Benzoxazole C-4 |

| ~112-114 | Benzoxazole C-7 |

Note: The predicted data is based on theoretical principles and analysis of similar benzazole compounds. rsc.orgmdpi.com

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be instrumental in confirming the connectivity of protons within the 5-chlorobenzoxazole ring (e.g., coupling between H-6 and H-7) and within the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the link between the two aromatic rings, for instance, by observing a correlation from the ortho-protons of the bromophenyl ring to the C-2 carbon of the benzoxazole core.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra serve as a unique "molecular fingerprint," providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its specific structural components. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

Ring Stretching (C=C and C=N) : The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond of the oxazole ring are expected to produce strong to medium intensity bands in the 1610-1450 cm⁻¹ range.

C-O-C Stretch : The asymmetric stretching of the C-O-C ether linkage within the oxazole ring typically gives rise to a strong band around 1270-1240 cm⁻¹.

Fingerprint Region : This region contains a complex series of bands corresponding to C-H in-plane and out-of-plane bending, as well as the characteristic vibrations of the carbon-halogen bonds. The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 680-500 cm⁻¹.

Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 1610-1580 | C=N stretch (benzoxazole) |

| 1550-1450 | Aromatic C=C ring stretch |

| 1270-1240 | Asymmetric C-O-C stretch |

| 1100-1000 | C-H in-plane bending |

| 850-800 | C-H out-of-plane bending / C-Cl stretch |

| 680-500 | C-Br stretch |

Note: The predicted data is based on characteristic vibrational frequencies for the respective functional groups. mdpi.commdpi.com

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching vibrations of the aromatic rings in this compound are expected to be particularly strong in the Raman spectrum.

For molecules that are weak Raman scatterers or are available only in low concentrations, Surface-Enhanced Raman Scattering (SERS) can be employed. nih.gov By adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. researcher.lifefrontiersin.org A SERS study of this compound would not only provide a high-quality vibrational spectrum but could also yield insights into the molecule's orientation upon adsorption to the metal surface, as the enhancement effect is distance-dependent. nih.gov Key bands that would be expected to show significant enhancement include those associated with the aromatic rings and the benzoxazole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound, the mass spectrum is expected to confirm its molecular formula, C₁₃H₇BrClNO. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion at M⁺, M⁺+2, and M⁺+4.

The fragmentation pattern provides insight into the molecule's stability and connectivity. Electron ionization mass spectrometry (EI-MS) of related halogen-substituted aromatic compounds shows characteristic losses of halogen atoms and fragmentation of the heterocyclic core. nih.gov The proposed fragmentation pathway for this compound would likely involve initial cleavage events such as the loss of a bromine or chlorine radical. Subsequent fragmentation would involve the breakdown of the benzoxazole ring system.

Key expected fragmentation pathways include:

Loss of Bromine: A significant fragment would likely correspond to the loss of the bromine atom, resulting in the [M-Br]⁺ ion.

Loss of Chlorine: Similarly, the loss of the chlorine atom would produce the [M-Cl]⁺ fragment.

Phenyl Cation Fragments: Cleavage can lead to the formation of the bromophenyl cation ([C₆H₄Br]⁺) or the phenyl cation ([C₆H₅]⁺) after rearrangement.

Benzoxazole Ring Fission: The heterocyclic ring can undergo cleavage, leading to various smaller charged fragments characteristic of the substituted benzoxazole core.

The table below outlines the anticipated major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br, ³⁵Cl) |

| [C₁₃H₇BrClNO]⁺ (M⁺) | Molecular Ion | 307 |

| [C₁₃H₇ClNO]⁺ | [M-Br]⁺ | 228 |

| [C₁₃H₇BrNO]⁺ | [M-Cl]⁺ | 272 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155 |

| [C₇H₃ClNO]⁺ | Chlorobenzoxazole radical cation | 152 |

Advanced Structural Determination Methods (e.g., X-ray Crystallography for related derivatives)

While the single-crystal X-ray diffraction data for this compound is not publicly documented, extensive structural insights can be derived from the analysis of closely related benzoxazole derivatives. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on compounds like 2-(4-aminophenyl)-1,3-benzoxazole reveal that the benzoxazole ring system is essentially planar. researchgate.netnih.gov The dihedral angle between the plane of the benzoxazole moiety and the attached phenyl ring is typically small, indicating a relatively coplanar arrangement that facilitates electronic delocalization across the molecule. researchgate.netnih.gov For instance, in 2-(4-aminophenyl)-1,3-benzoxazole, this dihedral angle is reported to be 11.8(1)°. researchgate.netnih.gov

In the crystal lattice, molecules of related structures are often stabilized by intermolecular forces, including hydrogen bonds (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings. researchgate.netuzh.ch The crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, another molecule containing a bromophenyl group attached to a heterocycle, shows significant electron delocalization and π-π stacking interactions with an intercentroid separation of 3.792(2) Å. nih.gov It is plausible that this compound would exhibit similar packing features, driven by interactions between the electron-rich aromatic systems.

The table below summarizes key structural features observed in related compounds, which serve as a model for the anticipated structure of this compound.

| Compound Name | Key Structural Feature | Reference |

| 2-(4-Aminophenyl)-1,3-benzoxazole | Dihedral angle between benzoxazole and phenyl ring: 11.8(1)°. | researchgate.netnih.gov |

| 2-(4-Aminophenyl)-1,3-benzoxazole | Molecules linked by N—H···N hydrogen bonds and π-π interactions. | researchgate.netnih.gov |

| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | Imidazole and aryl rings are coplanar within 12.73(14)°. | nih.gov |

| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | Crystal packing involves significant Br⋯H and H⋯H contacts. | uzh.ch |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's purity and empirical formula. For this compound, the molecular formula is C₁₃H₇BrClNO, with a molecular weight of approximately 308.56 g/mol .

The theoretical elemental composition is calculated as follows:

Carbon (C): (13 × 12.011) / 308.56 × 100%

Hydrogen (H): (7 × 1.008) / 308.56 × 100%

Bromine (Br): (1 × 79.904) / 308.56 × 100%

Chlorine (Cl): (1 × 35.453) / 308.56 × 100%

Nitrogen (N): (1 × 14.007) / 308.56 × 100%

Oxygen (O): (1 × 15.999) / 308.56 × 100%

The comparison between the calculated and experimentally found values is crucial for sample verification in chemical synthesis. mdpi.commphu.edu.ua

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.60 | Experimental data required |

| Hydrogen (H) | 2.29 | Experimental data required |

| Bromine (Br) | 25.89 | Experimental data required |

| Chlorine (Cl) | 11.49 | Experimental data required |

| Nitrogen (N) | 4.54 | Experimental data required |

| Oxygen (O) | 5.18 | Experimental data required |

Computational and Theoretical Chemistry Insights into 2 4 Bromophenyl 5 Chloro 1,3 Benzoxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with a high degree of accuracy. For a molecule like 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, DFT calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ajchem-a.comajchem-a.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

For this compound, a key structural parameter is the dihedral angle between the planar benzoxazole (B165842) ring system and the 4-bromophenyl ring. This angle is influenced by steric hindrance and electronic interactions between the two ring systems. In a related molecule, 2-(4-Aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole and benzene (B151609) rings was found to be 11.8°. nih.gov Conversely, in a different but structurally relevant compound, 3-(4-Bromophenylsulfinyl)-5-chloro-1-benzofuran, the angle between the 4-bromophenyl ring and the benzofuran (B130515) plane is much larger at 88.84 (5)°. nih.gov For the title compound, the optimized geometry would likely reveal a non-coplanar arrangement to minimize steric clash while allowing for some degree of electronic conjugation.

Table 1: Illustrative Optimized Geometrical Parameters from Related Benzoxazole Derivatives

This table presents typical bond lengths and angles that would be determined for the title compound, based on data from similar structures.

| Parameter | Bond | Typical Length (Å) | Parameter | Bonds | Typical Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-O (oxazole) | 1.37 | Bond Angle | C-O-C (oxazole) | 105 |

| Bond Length | C=N (oxazole) | 1.31 | Bond Angle | O-C=N (oxazole) | 115 |

| Bond Length | C-Cl | 1.74 | Bond Angle | C-C-Cl | 119 |

| Bond Length | C-Br | 1.91 | Bond Angle | C-C-Br | 120 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.gov

In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com For this compound, the HOMO would likely be distributed across the electron-rich benzoxazole and bromophenyl rings, while the LUMO might be centered on the benzoxazole moiety. Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals how electron density is spread across the molecule, identifying electron-rich and electron-deficient atoms.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

Data based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red/yellow) concentrated around the nitrogen and oxygen atoms of the benzoxazole ring. Positive potential (blue) would be expected near the hydrogen atoms of the aromatic rings. This analysis provides a clear, three-dimensional map of the molecule's charge distribution and its implications for intermolecular interactions. ajchem-a.com

Theoretical vibrational analysis using DFT is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds.

Computational studies on similar aromatic compounds have shown excellent agreement between theoretical and experimental vibrational frequencies after applying a scaling factor to correct for systematic errors in the calculations. ajchem-a.com For instance, in the analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the characteristic azomethine group (C=N) vibration was observed experimentally at 1595 cm⁻¹ and calculated theoretically at 1668 cm⁻¹. nih.gov Similarly, for this compound, key vibrational modes like C-H stretching, C=N stretching of the oxazole (B20620) ring, C-Cl stretching, and C-Br stretching would be calculated and compared with its experimental FT-IR spectrum to confirm the molecular structure.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

This table demonstrates the typical correlation seen in DFT studies, using representative data from related molecules.

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| Aromatic C-H Stretch | 3055 | 3059 |

| C=N Stretch (Oxazole) | 1668 | 1595 |

| Aromatic C=C Stretch | 1580 | 1575 |

| C-O-C Stretch | 1250 | 1245 |

| C-Cl Stretch | 750 | 748 |

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electronic structure. These descriptors help predict a molecule's behavior in chemical reactions. nih.gov Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is related to electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, quantifying its electrophilic character. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. Such analyses, performed on various benzoxazole and related heterocyclic compounds, provide a quantitative basis for comparing the reactivity of different molecules and understanding their potential roles in chemical transformations. nih.govresearchgate.net

Table 4: Representative Conceptual DFT Reactivity Descriptors

This table shows the type of data obtained from a conceptual DFT analysis.

| Descriptor | Formula | Typical Value (Illustrative) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.33 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.24 eV |

| Global Softness (S) | 1 / η | 0.45 eV⁻¹ |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal important intramolecular interactions, such as:

π → π interactions:* Delocalization of electrons within the aromatic rings and across the benzoxazole system.

n → σ and n → π interactions:** Stabilization arising from the donation of electron density from lone pairs (n) on oxygen, nitrogen, chlorine, and bromine atoms into antibonding orbitals (σ* or π*) of adjacent bonds.

This analysis provides a detailed picture of the electronic communication within the molecule, explaining its stability and the nature of its chemical bonds. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological receptor.

Solvation effects, which describe the interaction between a solute and a solvent, can also be effectively studied using MD simulations. By simulating the molecule in a solvent box (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. For a molecule like this compound, the chlorine and bromine substituents, as well as the polar benzoxazole core, would influence its interaction with polar and non-polar solvents. Understanding these solvation effects is important for predicting the molecule's solubility and its behavior in biological systems.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding of a ligand (a small molecule) to the active site of a protein.

For this compound, molecular docking could be used to predict how it binds to various biological targets. The process involves placing the ligand in the binding site of a receptor and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is considered the most likely binding mode.

Studies on other benzoxazole derivatives have demonstrated the utility of this approach. For example, docking studies of novel 4-chloro-1,3-benzoxazole derivatives have been used to examine their binding affinities to anticancer receptors. biotech-asia.org The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The bromophenyl and chloro-benzoxazole moieties of the target compound would play a significant role in these interactions.

The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. This information is critical for prioritizing compounds for further experimental testing.

Table 1: Representative Interacting Residues and Binding Energies for Analogous Benzoxazole Compounds in Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 2-(Aryloxymethyl) benzoxazole derivatives | Fungal proteins | Not specified | Not specified |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 main protease | Not specified | Not specified |

| 4-Chloro-1,3-benzoxazole derivatives | Anticancer receptor 2A91 | Not specified | Not specified |

This table is illustrative and based on general findings for the benzoxazole class of compounds, as specific data for this compound is not available.

Virtual screening, which involves docking large libraries of compounds against a target protein, can be used to identify potential biological targets for this compound. By screening it against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action.

Once a lead compound and its target are identified, molecular docking plays a crucial role in lead optimization. This process involves modifying the chemical structure of the lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, if docking studies reveal that a particular part of this compound is not making optimal contact with the receptor, medicinal chemists can design derivatives with different substituents to enhance these interactions. This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery. nih.govnih.gov

Photophysical Properties and Nonlinear Optical (NLO) Response Predictions

Computational methods are also employed to predict the photophysical and nonlinear optical (NLO) properties of molecules. These properties are related to how a molecule interacts with light.

The photophysical properties of a molecule, such as its absorption and emission spectra, can be predicted using quantum chemical calculations, often based on time-dependent density functional theory (TD-DFT). These calculations can provide insights into the electronic transitions that occur when a molecule absorbs light and how it subsequently relaxes, for instance, through fluorescence. For benzoxazole derivatives, the extended π-conjugated system is responsible for their characteristic absorption and emission in the ultraviolet-visible region. nih.gov The specific wavelengths of absorption and emission for this compound would be influenced by the electron-withdrawing nature of the halogen substituents.

Nonlinear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods. Molecules with a significant difference in electron density between their ground and excited states, often found in push-pull systems with electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, tend to have high hyperpolarizability. While this compound does not have a classic push-pull architecture, its extended aromatic system and polarizable halogen atoms could contribute to a modest NLO response.

Table 2: Predicted Photophysical and NLO Properties of a Hypothetical Benzoxazole Derivative

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 300-350 nm |

| Maximum Emission Wavelength (λem) | 380-450 nm |

| First Hyperpolarizability (β) | 10-50 x 10⁻³⁰ esu |

This table presents hypothetical data for a generic benzoxazole derivative to illustrate the types of properties that can be predicted computationally.

Structure Activity Relationship Sar Investigations of 2 4 Bromophenyl 5 Chloro 1,3 Benzoxazole Derivatives

Impact of Halogen Substitutions (Bromine and Chlorine) on Biological Efficacy

The biological effect of halogen atoms is often linked to the compound's hydrophobicity. mdpi.com The addition of halogens typically enhances the hydrophobic character of a molecule. Specifically, bromine substitution often leads to a higher hydrophobic profile compared to chlorine derivatives. mdpi.com This increased lipophilicity can improve membrane permeability, potentially leading to better cellular uptake and target engagement. However, excessive lipophilicity can also result in lower water solubility and increased off-target effects.

The chlorine atom at the C-5 position of the benzoxazole (B165842) ring contributes to the electron-withdrawing nature of the heterocyclic system. This can influence the electronic environment of the entire molecule, affecting its ability to interact with biological targets through mechanisms like hydrogen bonding or pi-stacking interactions. The bromine on the phenyl ring, typically at the para-position, also has a significant electronic and steric influence. It can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity. The position of these halogens is crucial; for example, shifting the chlorine from the C-5 position to other positions on the benzoxazole ring could alter the molecule's interaction profile with its target.

Table 1: Hypothetical Impact of Halogen Substitutions on Biological Efficacy

| C-5 Substitution (Benzoxazole) | Phenyl Ring Substitution | Expected Lipophilicity (cLogP) | Hypothetical Relative Activity | Rationale |

| -Cl | 4-Br | High | +++ | Parent compound; balanced lipophilicity and electronic properties. |

| -H | 4-Br | Moderate | ++ | Removal of chlorine may decrease binding affinity if it's involved in key interactions. |

| -F | 4-Br | Moderate-High | +++ | Fluorine can act as a bioisostere for hydrogen or a hydroxyl group and may improve metabolic stability. |

| -Cl | 4-Cl | High | ++ | Chlorine is less hydrophobic than bromine, potentially altering the hydrophobic balance and reducing activity. mdpi.com |

| -Cl | 4-H | Moderate | + | Removal of bromine significantly reduces lipophilicity and eliminates potential halogen bonding interactions. |

Role of the Phenyl Ring Substituents in Modulating Activity Profiles

The 2-phenyl ring of the benzoxazole scaffold serves as a critical point for modification to fine-tune the biological activity. Beyond the bromine atom, introducing various substituents at different positions on this ring can modulate the compound's electronic, steric, and hydrophobic properties, thereby altering its activity profile. nih.gov

SAR studies on related benzoxazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical for maintaining potent activity. researchgate.net For instance, introducing small, electron-donating groups like methyl (-CH₃) or electron-withdrawing groups like nitro (-NO₂) can significantly impact potency. The goal of such modifications is often to enhance interactions with the target protein, improve pharmacokinetic properties, or reduce off-target toxicity. nih.gov A scaffold hopping approach in the discovery of other benzoxazole derivatives has highlighted the importance of exploring these substitutions to identify leads with potent minimum inhibitory concentrations (MICs) and low cytotoxicity. nih.gov

For example, replacing the bromine at the para-position with other groups or adding further substituents at the ortho- or meta-positions can lead to derivatives with improved efficacy. The choice of substituent is guided by the need to optimize interactions within the target's binding pocket.

Table 2: Hypothetical Modulation of Activity by Phenyl Ring Substituents (Assuming a 5-chloro-1,3-benzoxazole core)

| Position 4 Substituent | Other Substituents | Electronic Effect | Hypothetical Relative Activity | Rationale |

| -Br | None | Weakly deactivating | +++ | Parent compound; good balance of properties. |

| -F | None | Weakly deactivating | +++ | Fluorine may improve metabolic stability and act as a hydrogen bond acceptor. |

| -CN | None | Strongly deactivating | ++ | The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. |

| -CH₃ | None | Weakly activating | ++ | A small alkyl group can increase lipophilicity and fill small hydrophobic pockets. |

| -OCH₃ | None | Strongly activating | + | A methoxy (B1213986) group can act as a hydrogen bond acceptor but may introduce metabolic liabilities. |

| -Br | 2-Cl | Deactivating | + | Additional substitution may introduce steric hindrance, preventing optimal binding. |

Conformational Factors Influencing Pharmacological Potency

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole, conformational factors, although limited by the largely rigid structure, play a significant role in its pharmacological potency.

Optimal binding to a target protein often requires the ligand to adopt a specific, low-energy conformation that is complementary to the shape and electronic environment of the binding site. If the binding pocket is narrow, it may favor a more planar conformation (a smaller dihedral angle), whereas a wider pocket might accommodate a more twisted conformation. Substituents on the phenyl ring, particularly at the ortho-positions, can create steric hindrance that restricts rotation and locks the molecule into a preferred conformation, which may either enhance or diminish its biological activity depending on the target's requirements. X-ray crystallographic studies of related benzoxazole inhibitors bound to their target enzymes have confirmed the importance of specific conformations for activity, revealing how the molecule orients itself to engage in key interactions like hydrogen bonding. nih.gov

Ligand Efficiency and Lipophilicity Considerations in Derivative Design

In modern drug discovery, potency alone is not a sufficient metric for a promising lead compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial parameters that help guide the optimization process by relating potency to the size and lipophilicity of the molecule, respectively. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -1.4 * (logIC₅₀) / N where IC₅₀ is the half-maximal inhibitory concentration and N is the number of heavy atoms. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size.

Lipophilic Efficiency (LipE) , also known as LipE, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as: LipE = pIC₅₀ - logP where pIC₅₀ is the negative logarithm of the IC₅₀. High LipE values are favorable, as they suggest that the compound achieves its potency without being overly lipophilic, which can help avoid issues with poor solubility, high metabolic turnover, and non-specific toxicity. nih.gov

For this compound, the two halogen atoms contribute significantly to its lipophilicity. While this can enhance potency, it may result in a lower LipE. In derivative design, the goal is to increase potency (increase pIC₅₀) without a proportional increase in lipophilicity (logP). This can be achieved by adding small, polar groups or replacing lipophilic moieties with more efficient ones that contribute more to binding affinity than to lipophilicity.

Table 3: Hypothetical Ligand and Lipophilic Efficiency of Derivatives

| Compound | Substituents | IC₅₀ (nM) | pIC₅₀ | cLogP | Heavy Atoms (N) | LE | LipE |

| 1 | 5-Cl, 4'-Br | 50 | 7.30 | 4.5 | 18 | 0.57 | 2.80 |

| 2 | 5-Cl, 4'-F | 60 | 7.22 | 3.8 | 17 | 0.59 | 3.42 |

| 3 | 5-Cl, 4'-CN | 80 | 7.10 | 3.5 | 18 | 0.55 | 3.60 |

| 4 | 5-F, 4'-Br | 45 | 7.35 | 4.2 | 17 | 0.60 | 3.15 |

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comchem-space.com This approach is highly relevant for optimizing derivatives of this compound.

Common bioisosteric replacements for the halogen atoms (chlorine and bromine) include other halogens (e.g., fluorine), a trifluoromethyl group (-CF₃), or a cyano group (-CN). cambridgemedchemconsulting.com Replacing chlorine or bromine with fluorine can decrease lipophilicity and potentially improve metabolic stability without drastically changing the steric profile. The trifluoromethyl group is a bioisostere for a t-butyl group and is highly lipophilic and electron-withdrawing, which can significantly alter target interactions. cambridgemedchemconsulting.com

The phenyl ring itself can be replaced with various bioisosteres. chem-space.com Heterocyclic rings such as pyridine (B92270), thiophene, or pyrazole (B372694) can mimic the phenyl ring's steric and electronic properties while introducing new features. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and may improve solubility. Such replacements can lead to new molecules with retained biological activity but enhanced water solubility and decreased lipophilicity. chem-space.com The 1,3,4-oxadiazole (B1194373) ring is sometimes used as a bioisostere for an oxazole (B20620), offering different electronic properties that can modulate activity. nih.gov The choice of bioisostere depends on the specific goals of the optimization, such as improving potency, altering solubility, or blocking a site of metabolism. cambridgemedchemconsulting.com

Table 4: Common Bioisosteric Replacements and Their Potential Effects

| Original Group | Bioisosteric Replacement | Potential Effect on Properties |

| Chlorine (-Cl) | Fluorine (-F) | Decreased lipophilicity, increased metabolic stability, potential H-bond acceptor. |

| Bromine (-Br) | Trifluoromethyl (-CF₃) | Increased lipophilicity, strong electron-withdrawing effect, may improve metabolic stability. cambridgemedchemconsulting.com |

| Bromine (-Br) | Cyano (-CN) | Decreased lipophilicity, strong electron-withdrawing effect, potential H-bond acceptor. |

| Phenyl Ring | Pyridyl Ring | Increased polarity and solubility, introduces H-bond acceptor (N atom). cambridgemedchemconsulting.com |

| Phenyl Ring | Thienyl Ring | Similar size to phenyl, different electronic distribution, can alter binding mode. cambridgemedchemconsulting.com |

| Benzoxazole | Benzothiazole (B30560) | Sulfur atom increases lipophilicity and polarizability compared to oxygen. |

Preclinical Biological Activity and Mechanistic Elucidation of 2 4 Bromophenyl 5 Chloro 1,3 Benzoxazole

Anticancer and Antiproliferative Potencies

Benzoxazole (B165842) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy across a variety of human cancer cell lines. The specific substitution patterns on the benzoxazole core, such as the presence of halogen atoms like bromine and chlorine, significantly influence their cytotoxic potency.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Research into benzoxazole derivatives has revealed promising antiproliferative activity against a broad panel of human cancer cell lines. While data specifically for 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole is limited, studies on structurally similar compounds provide significant insight into its potential efficacy.

A comprehensive study on 2-(phenyl)benzoxazole derivatives demonstrated notable anticancer activity, particularly against non-small cell lung cancer (NCI-H460) cells. This research highlighted that the nature of substituents at both the 5-position of the benzoxazole ring and the 2-phenyl ring is critical for antiproliferative effects. The majority of these tested benzoxazole derivatives displayed promising activity against a diverse panel including glioblastoma (LN-229), pancreatic cancer (Capan-1), colon cancer (HCT-116), lung cancer (NCI-H460), T-cell acute lymphoblastic leukemia (DND-41), acute myelogenous leukemia (HL-60), chronic myelogenous leukemia (K-562), and mantle cell lymphoma (Z-138). mdpi.com

Other studies on different series of benzoxazole-based compounds have also confirmed cytotoxic effects against colon cancer cell lines such as HCT-116 and liver cancer cells (HepG2). nih.govgoogle.com For instance, certain thiazole (B1198619) derivatives, which share structural similarities, have shown IC50 values of 4.7 µg/mL on HCT-116 cells and 11 µg/mL on HepG2 cells. nih.gov The table below summarizes the cytotoxic activities of various related benzoxazole and heterocyclic derivatives against the specified cancer cell lines.

| Cancer Cell Line | Cancer Type | Compound Class / Derivative | Observed Activity / IC50 | Source |

|---|---|---|---|---|

| LN-229 | Glioblastoma | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| Capan-1 | Pancreatic Cancer | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| HCT-116 | Colon Cancer | Benzoxazole-based amides/sulfonamides | High Potency | nih.gov |

| NCI-H460 | Non-Small Cell Lung Cancer | 2-(phenyl)benzoxazole derivatives | High Potency (outperforming etoposide) | mdpi.com |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| HL-60 | Acute Myelogenous Leukemia | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| K-562 | Chronic Myelogenous Leukemia | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| Z-138 | Mantle Cell Lymphoma | 2-(phenyl)benzoxazole derivatives | Promising Activity | mdpi.com |

| HepG2 | Liver Cancer | 2'-Aryl-2,5'-Bibenzoxazoles | Good Activity (IC50 values in µM range) | google.com |

Molecular Targets and Signaling Pathway Modulation

The anticancer effects of benzoxazole derivatives are mediated through their interaction with various molecular targets, leading to the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Topoisomerase II: DNA topoisomerases are crucial enzymes in managing DNA topology and have become key targets for cancer chemotherapy. mdpi.com Studies have investigated the inhibitory activities of 2-substituted benzoxazoles on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). A close structural analog, 2-(4'-bromophenyl)-6-nitrobenzoxazole, was identified as the most effective Topoisomerase IIα inhibitor in one study, with an IC50 value of 71 µM. researchgate.net This suggests that compounds like this compound may act as catalytic inhibitors of Topoisomerase II, preventing the enzyme from re-ligating DNA strands and thereby inducing cell death. mdpi.comresearchgate.net The presence of bulky groups, such as a bromophenyl group, at the 2-position of the benzoxazole ring has been correlated with increased Topoisomerase II inhibition. researchgate.net

Suppressor of Cytokine Signaling 2 (SOCS-2): There is currently no readily available scientific literature detailing the direct interaction between this compound or related benzoxazole derivatives and the SOCS-2 protein.

Anaerobic Choline (B1196258) Metabolism: Gut microbial metabolic pathways are emerging as therapeutic targets due to their association with various diseases. The anaerobic conversion of choline to trimethylamine (B31210) (TMA) by the gut microbiota is linked to several metabolic disorders. The key enzyme in this process is choline TMA-lyase (CutC). A benzoxazole ligand has been identified as a non-competitive inhibitor of CutC with an IC50 value of 2.4 ± 0.3 μM. This inhibition effectively reduces the production of TMA in multiple bacterial strains, indicating that targeting anaerobic choline metabolism could be a relevant mechanism of action for benzoxazole compounds.

Antimicrobial Activities

The benzoxazole scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activity, including effectiveness against both bacterial and fungal pathogens.

Spectrum of Activity Against Bacterial Pathogens